molecular formula C13H13N5O4 B4215402 N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE

Cat. No.: B4215402
M. Wt: 303.27 g/mol
InChI Key: MYQOTXUAXHEHSJ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is a complex organic compound that features a purine derivative linked to a furan ring through an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves the following steps:

    Formation of the Purine Derivative: The purine core can be synthesized through a multi-step process starting from simple precursors like guanine or adenine.

    Introduction of the Acetamide Group: This step involves the acylation of the purine derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the Furylmethyl Group: The final step involves the alkylation of the acetamide derivative with a furylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The purine core can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while nucleophilic substitution at the acetamide group can produce a variety of substituted acetamides.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: Researchers can use this compound as a starting material to synthesize novel derivatives with potential biological activities.

Biology

    Biochemical Studies: The compound can be used in studies to understand its interaction with various biomolecules and its potential effects on biological systems.

Medicine

    Drug Development: Due to its structural complexity, the compound may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core may interact with nucleotide-binding sites, while the furan ring could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE: can be compared with other purine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of a purine core with a furan ring, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-17-11-10(12(20)16-13(17)21)18(7-15-11)6-9(19)14-5-8-3-2-4-22-8/h2-4,7H,5-6H2,1H3,(H,14,19)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQOTXUAXHEHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE

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